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Compound of Interest

Compound Name: (8R)-oxan-3-ylmethanol
CAS No.: 1391730-55-4
Cat. No.: B2923684
Get Quote
. J

Executive Summary

(3R)-Oxan-3-yImethanol (Synonyms: (3R)-tetrahydropyran-3-ylmethanol) is a chiral
heterocyclic building block extensively used in medicinal chemistry for introducing polarity and
3D-complexity into drug scaffolds.

Physically, the compound is a polar, viscous liquid (or low-melting solid) at room temperature.
Its solubility profile is dominated by the interplay between its hydrophilic hydroxymethyl group
and the moderately polar tetrahydropyran ether ring.

Key Solubility Takeaway:

» High Solubility: Polar aprotic solvents (DMSO, DMF, DCM), Polar protic solvents (Methanol,
Ethanol), and moderately polar ethers/esters (THF, Ethyl Acetate).

 Critical Handling Risk: The compound exhibits significant water solubility (

). Standard aqueous workups can lead to substantial yield loss unless "salting out"
techniques are employed.
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» Antisolvents: Aliphatic hydrocarbons (Hexane, Heptane, Pentane) are poor solvents, often

causing the compound to "oil out" rather than precipitate as a clean solid.

Physicochemical Profile

Understanding the fundamental physical properties is a prerequisite for predicting solubility

behavior in novel solvent systems.

Property

Value | Description

Implication for Solubility

CAS (Generic/Specific)

14774-36-8 (racemate) /
1391730-55-4 ((3R)-isomer)

Verify stereochemistry;
solubility is identical in achiral

solvents.

Molecular Weight

116.16 g/mol

Low MW facilitates high

solubility in diverse solvents.

Physical State

Colorless to pale yellow liquid

Miscibility is more relevant

than saturation limits.

Boiling Point

214°C (760 mmHg) / 111°C
(20 Torr)

High boiling point requires

high-vacuum for removal.

LogP (Calculated)

~0.1t00.4

Amphiphilic; partitions into
both organic and aqueous

phases.

H-Bond Donors/Acceptors

1 Donor / 2 Acceptors

Strong interaction with protic

solvents (Water, Alcohols).

Solubility Landscape & Solvent Compatibility

The following data synthesizes empirical observations from synthetic literature and calculated

polarity assessments.

A. Primary Solvent Classes[1]
1. Chlorinated Solvents (Dichloromethane, Chloroform)[1]
e Solubility:Miscible / Highly Soluble.
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» Application: Ideal for reaction media and extractions. DCM is the preferred solvent for
extracting this alcohol from aqueous solutions due to its high density and efficiency, though
multiple extractions are required.

2. Alcohols (Methanol, Ethanol, Isopropanol)
e Solubility:Miscible.

o Application: Excellent for reactions (e.g., hydrogenations). However, unsuitable for extraction
from water due to complete miscibility.

3. Ethers & Esters (THF, Ethyl Acetate, MTBE)
e Solubility:Freely Soluble.

» Application: THF is a standard solvent for functionalization reactions (e.g., Mitsunobu,
alkylation). Ethyl Acetate is the standard mobile phase component for silica chromatography
(TLC

in 50% EtOAc/Hexane).

4. Polar Aprotic (DMSO, DMF, Acetonitrile)
 Solubility:Miscible.

o Application: Used for nucleophilic substitutions (

).

» Warning: Removal of high-boiling solvents (DMSO/DMF) is difficult; aqueous wash removal
risks product loss into the water layer.

5. Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane)

e Solubility:Low / Immiscible.

e Behavior: The compound tends to form a separate oily phase ("oiling out") rather than
dissolving.
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o Application: Used as an antisolvent to precipitate impurities or in column chromatography
gradients to retard elution.

B. Solubility Decision Matrix (Visualization)
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Figure 1: Solubility classification of (3R)-oxan-3-ylmethanol across common laboratory
solvents.

Experimental Protocols
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Protocol A: Optimized Aqueous Extraction (The "Salting
Out" Method)

Due to the compound's water solubility (

), a standard extraction will result in poor recovery (yields <50%).

Objective: Maximize recovery of (3R)-oxan-3-yImethanol from an aqueous reaction quench.
Quench: Stop the reaction by adding water or appropriate buffer.

Saturation (Critical): Add solid Sodium Chloride (NaCl) to the aqueous layer until saturation
is reached (undissolved salt remains).

o Mechanism:[2] The "Salting Out" effect increases the ionic strength of the aqueous phase,
forcing the organic substrate into the organic layer.

Solvent Choice: Use Dichloromethane (DCM) (3 x Vol) or Ethyl Acetate (EtOAc) (4 x Vol).
DCM is preferred due to higher extraction efficiency for polar alcohols.

Extraction: Perform at least 3-4 extractions.
Drying: Dry combined organic layers over anhydrous

(Sodium Sulfate) or

Concentration: Remove solvent under reduced pressure (Rotavap). Note: Do not overheat;
the compound is stable but volatile under high vacuum/heat.

Protocol B: Chromatographic Purification

Objective: Purify the compound from non-polar byproducts.
o Stationary Phase: Silica Gel (standard mesh).

o Mobile Phase: Gradient elution is required.
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o Start: 100% Hexane (or Heptane).
o Ramp: Increase polarity to 50-80% Ethyl Acetate in Hexane.

o Alternative: For very polar impurities, use 0-10% Methanol in DCM.

e Detection: The compound is not UV active (lacks chromophores). Use Stain Visualization:
o Permanganate (KMnO4): Stains yellow/brown on pink background (oxidizes alcohol).

o Phosphomolybdic Acid (PMA): Stains dark blue/green upon heating.

Protocol C: Solubility Determination Workflow
(Graphviz)
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Figure 2: Rapid solubility screening workflow for process development.

Applications in Synthesis

The solubility profile directly dictates the setup of common reactions involving this scaffold.
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o Mitsunobu Reaction:
o Solvent: THF (Anhydrous).
o Rationale: The compound dissolves fully in THF. The reaction byproducts (
) can be precipitated by adding Hexane (antisolvent) after the reaction, simplifying workup.
» Oxidation (to Aldehyde/Acid):
o Solvent: DCM (Swern/Dess-Martin) or Acetonitrile/Water (TEMPO).

o Rationale: DCM is excellent for keeping the alcohol in solution at -78°C (Swern conditions)
without freezing.

e Nucleophilic Substitution (Mesylation/Tosylation):
o Solvent: DCM with Triethylamine (

).

o Rationale: The resulting sulfonate ester will be less water-soluble than the parent alcohol,
making agueous workup easier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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